molecular formula C10H8BrN B3184421 5-Bromo-7-methylquinoline CAS No. 1126824-42-7

5-Bromo-7-methylquinoline

Cat. No.: B3184421
CAS No.: 1126824-42-7
M. Wt: 222.08 g/mol
InChI Key: QHAPDWADDKMBOI-UHFFFAOYSA-N
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Description

5-Bromo-7-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and industrial chemistry. The presence of a bromine atom at the 5-position and a methyl group at the 7-position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methylquinoline can be achieved through several methods. One common approach involves the bromination of 7-methylquinoline. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.

Another method involves the cyclization of appropriate precursors. For example, the reaction of 2-amino-4-bromoacetophenone with acetaldehyde under acidic conditions can yield this compound through a cyclization process.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using bromine or N-bromosuccinimide. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group at the 7-position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include 5-amino-7-methylquinoline or 5-thio-7-methylquinoline.

    Oxidation Reactions: Products include 7-formyl-5-bromoquinoline or 7-carboxy-5-bromoquinoline.

    Coupling Reactions: Products include various biaryl or vinyl-quinoline derivatives.

Scientific Research Applications

5-Bromo-7-methylquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It acts as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-7-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    7-Methylquinoline: Lacks the bromine atom at the 5-position, resulting in different reactivity and applications.

    5-Bromoquinoline: Lacks the methyl group at the 7-position, affecting its chemical properties and uses.

    8-Bromo-5-methylquinoline: The bromine atom is at the 8-position instead of the 5-position, leading to different substitution patterns and reactivity.

Uniqueness

5-Bromo-7-methylquinoline is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research fields.

Properties

IUPAC Name

5-bromo-7-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-5-9(11)8-3-2-4-12-10(8)6-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAPDWADDKMBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312557
Record name 5-Bromo-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126824-42-7
Record name 5-Bromo-7-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126824-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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